7-{[(3-Methoxyphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
CAS No.:
Cat. No.: VC20198351
Molecular Formula: C22H19N3O2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O2 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 7-[(3-methoxyanilino)-pyridin-2-ylmethyl]quinolin-8-ol |
| Standard InChI | InChI=1S/C22H19N3O2/c1-27-17-8-4-7-16(14-17)25-21(19-9-2-3-12-23-19)18-11-10-15-6-5-13-24-20(15)22(18)26/h2-14,21,25-26H,1H3 |
| Standard InChI Key | JQWSGURQZZPYKY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Introduction
[Introduction to 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol](pplx://action/followup)
[7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol](pplx://action/followup) is a complex organic compound belonging to the class of quinoline derivatives. Its structure features a quinoline core substituted with a methoxyphenyl group and a pyridinylamino group, contributing to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential interactions with biological systems.
Synthesis
The synthesis of 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. While specific synthesis routes for this exact compound are not detailed in the available literature, similar quinoline derivatives often involve reactions such as nucleophilic substitutions, condensations, and aminations.
Biological Activity
Preliminary studies suggest that compounds with similar structures to 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol may exhibit potential anticancer, antimicrobial, and anti-inflammatory activities. These properties make them candidates for further pharmacological development.
| Biological Activity | Potential Applications |
|---|---|
| Anticancer | Inhibiting tumor growth |
| Antimicrobial | Treating infections |
| Anti-inflammatory | Reducing inflammation |
Interaction Studies
Interaction studies with biological targets are crucial for understanding the mechanism of action and therapeutic potential of such compounds. While specific data for 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol is limited, similar quinoline derivatives have shown interactions with various enzymes and receptors, which can inform their potential applications.
Comparison with Similar Compounds
Compounds like 7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol share structural similarities but differ in the position of the methoxyphenyl group and the pyridinylamino group attachment. These differences can significantly affect their biological activity and therapeutic potential.
| Compound | Structural Differences | Potential Impact |
|---|---|---|
| 7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol | Different methoxyphenyl and pyridinylamino positions | Altered biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume